8-Ethyl-4-methylquinolin-2-amine

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Choose 8-Ethyl-4-methylquinolin-2-amine for its unique dual-substitution pattern that mono-substituted analogs cannot replicate. The combination of C8-ethyl and C4-methyl groups yields a 15‑fold improvement in MAO‑B potency and >88‑fold selectivity over MAO‑A, providing a reliable benchmark for inhibitor development and SAR studies. This distinct pharmacological fingerprint eliminates variability in target-binding assays. Select this specific compound to ensure reproducible, targeted outcomes in your research.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B11908327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4-methylquinolin-2-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=N2)N)C
InChIInChI=1S/C12H14N2/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
InChIKeyYSSXBRWOSGIBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-4-methylquinolin-2-amine: A Defined Quinoline Scaffold for Targeted Enzyme Studies


8-Ethyl-4-methylquinolin-2-amine (CAS: 1307237-73-5) is a disubstituted 2-aminoquinoline derivative with an ethyl group at the 8-position and a methyl group at the 4-position of the heterocyclic core. This specific substitution pattern distinguishes it from the broader class of quinolinamines, which are known for their diverse pharmacological activities, including antimicrobial and antiparasitic effects [1]. The compound's unique structure suggests a specific and distinct binding profile, which is critical for selective biochemical and pharmacological investigations.

8-Ethyl-4-methylquinolin-2-amine: Why Close Analogs Cannot Substitute for It


The 8-ethyl-4-methylquinolin-2-amine scaffold presents a unique spatial and electronic configuration that is not shared by its unsubstituted or mono-substituted analogs. While the general quinolinamine class exhibits broad activity, the precise combination of the C8-ethyl and C4-methyl groups on the 2-aminoquinoline core results in a specific and distinct biological fingerprint. For example, the presence of a C4-methyl group is known to dramatically reduce antimalarial potency within a related series [1], while the C8-ethyl group can independently influence target binding, as seen in monoamine oxidase B (MAO-B) assays [2]. Therefore, substituting a close structural analog will not recapitulate this specific compound's unique balance of activities and selectivities, making precise compound selection essential for reproducible and targeted research outcomes.

8-Ethyl-4-methylquinolin-2-amine: Quantitative Evidence for Differentiated Selection


Differentiated MAO-B Inhibition Potency Versus 8-Ethyl Analog

The target compound demonstrates a distinct and quantifiable increase in potency for MAO-B inhibition compared to its closest analog, 8-ethylquinolin-2-amine, which lacks the 4-methyl group. The IC50 of the target compound is 1.13E+3 nM, representing a 15-fold improvement in potency over the comparator's IC50 of 1.70E+4 nM under identical assay conditions [1][2].

Monoamine Oxidase Enzyme Inhibition Neurochemistry MAO-B Quinoline Derivatives

Reduced MAO-A Off-Target Liability Versus 4-Methyl Analog

The target compound displays a quantifiable reduction in MAO-A inhibition compared to 4-methylquinolin-2-amine, which lacks the 8-ethyl group. This suggests that the addition of the 8-ethyl group to the 4-methyl scaffold shifts selectivity away from the MAO-A isoform. The target compound shows an IC50 > 100,000 nM, whereas the comparator has a documented IC50 of 3.66E+4 nM (36.6 µM) in a related assay system [1][2].

Monoamine Oxidase Enzyme Inhibition Selectivity MAO-A Quinoline Derivatives

Unique MAO-A/B Selectivity Profile Differentiates from Mono-Substituted Analogs

The target compound's combined activity profile reveals a distinct selectivity for MAO-B over MAO-A. The IC50 for MAO-B is at least 88-fold lower than for MAO-A (1.13 µM vs. >100 µM). In contrast, the 8-ethylquinolin-2-amine comparator shows no such selectivity, with IC50 values of 17 µM for MAO-B and >100 µM for MAO-A [1][2]. This indicates that the 4-methyl group is essential for the enhanced potency and selectivity observed in the target compound.

Monoamine Oxidase Enzyme Inhibition Selectivity MAO-A MAO-B Quinoline Derivatives

8-Ethyl-4-methylquinolin-2-amine: Application Scenarios Based on Verified Differentiation


Chemical Biology Probe for MAO-B Function

Researchers investigating the specific role of MAO-B in neurological or non-neurological settings can utilize 8-Ethyl-4-methylquinolin-2-amine as a selective, low-micromolar probe. Its 15-fold improvement in MAO-B potency and high selectivity over MAO-A compared to mono-substituted analogs make it ideal for experiments where isoform-specific modulation is required to accurately interpret biological outcomes [1].

Reference Standard in MAO-B Inhibitor Discovery Programs

Due to its well-defined and unique MAO-B inhibition profile (IC50 = 1.13 µM, >88-fold selectivity over MAO-A), this compound can serve as a valuable reference or benchmark standard in the development and optimization of novel MAO-B inhibitors. Its distinct pharmacological fingerprint, derived from the specific combination of 8-ethyl and 4-methyl substituents, provides a clear comparator for assessing the potency and selectivity of new chemical entities [1][2].

SAR Studies on Quinoline-Based Enzyme Inhibitors

In structure-activity relationship (SAR) campaigns focused on quinoline derivatives, 8-Ethyl-4-methylquinolin-2-amine represents a key data point. Its superior MAO-B activity compared to the 8-ethyl analog and its reduced MAO-A activity relative to the 4-methyl analog directly inform the importance of the dual-substitution pattern. The ACS Omega study highlights that C4-methyl substitution can dramatically alter antimalarial activity [3], further underscoring the value of this compound as a control to disentangle the effects of 8-ethyl and 4-methyl modifications on different biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Ethyl-4-methylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.